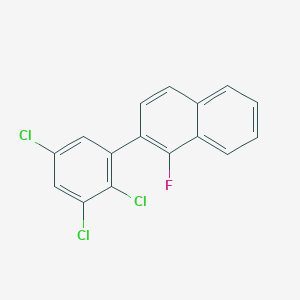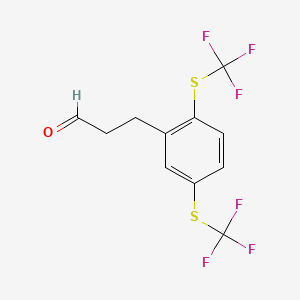![molecular formula C26H46N2O B14789939 (1S,3R,12S,16R)-7,7,12,16-tetramethyl-6-(methylamino)-15-[1-(methylamino)ethyl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol](/img/structure/B14789939.png)
(1S,3R,12S,16R)-7,7,12,16-tetramethyl-6-(methylamino)-15-[1-(methylamino)ethyl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(1S,3R,12S,16R)-7,7,12,16-tetramethyl-6-(methylamino)-15-[1-(methylamino)ethyl]pentacyclo[97001,303,8012,16]octadecan-14-ol” is a complex organic molecule with a unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the pentacyclic core and the introduction of functional groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the pentacyclic structure through cyclization reactions.
Functional Group Introduction: Addition of methylamino and hydroxyl groups using reagents like methylamine and hydroxylating agents.
Chiral Resolution: Separation of enantiomers to obtain the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, including:
Catalysis: Use of catalysts to improve reaction efficiency and yield.
Purification: Techniques such as chromatography to purify the final product.
Safety and Environmental Considerations: Ensuring that the production process is safe and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Reduction of carbonyl groups to alcohols using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions involving the methylamino groups.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, etc.
Reducing Agents: NaBH4, LiAlH4, etc.
Solvents: Common solvents like dichloromethane, ethanol, etc.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block for synthesizing other complex organic molecules.
Chiral Catalysis: Potential use in asymmetric synthesis due to its chiral centers.
Biology
Biological Activity: Investigation of its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Drug Development: Exploration of its potential as a lead compound for developing new pharmaceuticals.
Industry
Material Science:
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (1S,3R,12S,16R)-7,7,12,16-tetramethyl-6-(methylamino)-pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol
- (1S,3R,12S,16R)-7,7,12,16-tetramethyl-15-[1-(methylamino)ethyl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups and chiral centers, which may confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C26H46N2O |
|---|---|
Molecular Weight |
402.7 g/mol |
IUPAC Name |
(1S,3R,12S,16R)-7,7,12,16-tetramethyl-6-(methylamino)-15-[1-(methylamino)ethyl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol |
InChI |
InChI=1S/C26H46N2O/c1-16(27-6)21-17(29)14-24(5)19-9-8-18-22(2,3)20(28-7)10-11-25(18)15-26(19,25)13-12-23(21,24)4/h16-21,27-29H,8-15H2,1-7H3/t16?,17?,18?,19?,20?,21?,23-,24+,25-,26+/m1/s1 |
InChI Key |
GMNAPBAUIVITMI-PAWGYGKESA-N |
Isomeric SMILES |
CC(C1C(C[C@@]2([C@@]1(CC[C@]34C2CCC5[C@]3(C4)CCC(C5(C)C)NC)C)C)O)NC |
Canonical SMILES |
CC(C1C(CC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)NC)C)C)O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



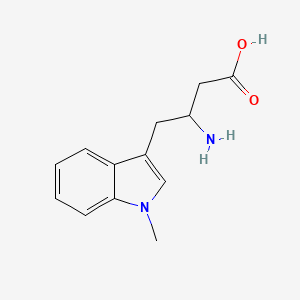
![2-[4-(Cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)piperidine-3-carboxylic acid](/img/structure/B14789879.png)
![2-[3-[3-[3-(1,10-Phenanthrolin-2-yl)phenyl]phenyl]phenyl]-1,10-phenanthroline](/img/structure/B14789883.png)
![1-[(4-Methylphenyl)methyl]pyrrolidin-3-amine;dihydrochloride](/img/structure/B14789885.png)
![Methyl 3-methoxy-2-[2-(6-methoxypyrimidin-4-yl)oxyphenyl]prop-2-enoate](/img/structure/B14789889.png)
![N-(2-((2'-Benzhydryl-5'-chloro-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)acetamide](/img/structure/B14789898.png)
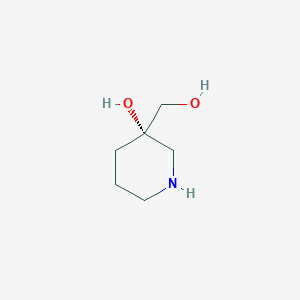
![Methyl 3-bromobenzo[a]azulene-10-carboxylate](/img/structure/B14789914.png)
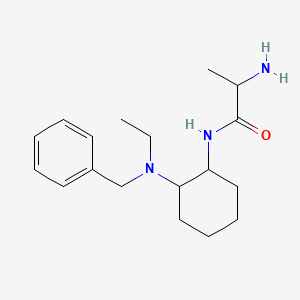
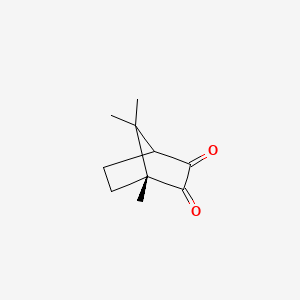
![N-(3-Fluorobenzyl)-2,6',7'-trimethyl-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine](/img/structure/B14789924.png)
